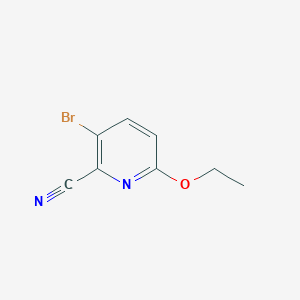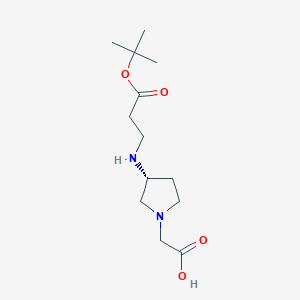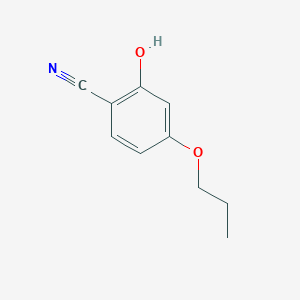
2-Hydroxy-4-propoxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-4-propoxybenzonitrile is an organic compound with the molecular formula C10H11NO2 It is a derivative of benzonitrile, characterized by the presence of a hydroxyl group at the second position and a propoxy group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-propoxybenzonitrile typically involves the reaction of 2-hydroxybenzonitrile with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
2-Hydroxybenzonitrile+Propyl BromideK2CO3,DMFthis compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-4-propoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: 2-Hydroxy-4-propoxybenzaldehyde.
Reduction: 2-Hydroxy-4-propoxybenzylamine.
Substitution: Various substituted benzonitriles depending on the substituent used.
Scientific Research Applications
2-Hydroxy-4-propoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: It can be used in the development of bioactive compounds and as a probe in biochemical studies.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-propoxybenzonitrile depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The propoxy group can modulate the compound’s hydrophobicity and membrane permeability .
Comparison with Similar Compounds
2-Hydroxybenzonitrile: Lacks the propoxy group, making it less hydrophobic.
4-Hydroxybenzonitrile: Lacks the propoxy group and has different reactivity due to the position of the hydroxyl group.
2-Hydroxy-4-methoxybenzonitrile: Contains a methoxy group instead of a propoxy group, affecting its chemical properties and applications
Uniqueness: 2-Hydroxy-4-propoxybenzonitrile is unique due to the presence of both hydroxyl and propoxy groups, which confer distinct chemical reactivity and potential applications. The propoxy group increases the compound’s hydrophobicity, enhancing its interactions with hydrophobic environments and making it suitable for specific industrial and research applications.
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-hydroxy-4-propoxybenzonitrile |
InChI |
InChI=1S/C10H11NO2/c1-2-5-13-9-4-3-8(7-11)10(12)6-9/h3-4,6,12H,2,5H2,1H3 |
InChI Key |
BVBFPXGAABSVJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


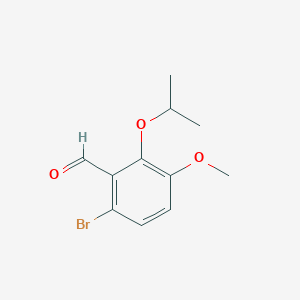
![2,2-Difluoro-2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B12996496.png)

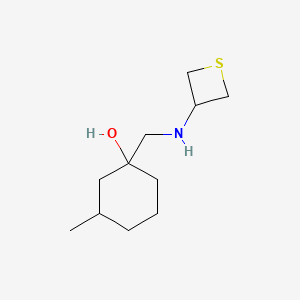

![5-(5-((3-(1-(2-Fluoro-4-(trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexan-3-yl)propyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-4-methyloxazole hydrochloride](/img/structure/B12996541.png)

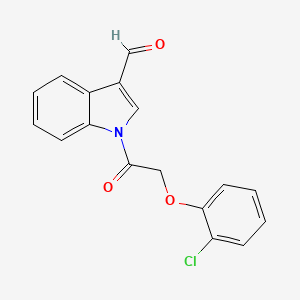
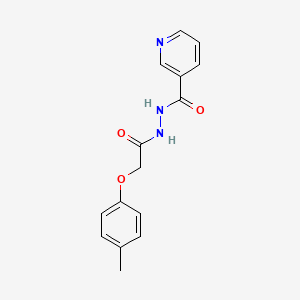
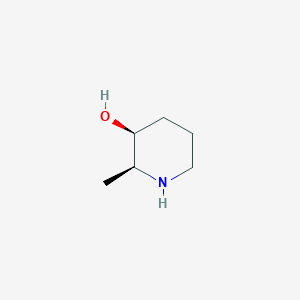
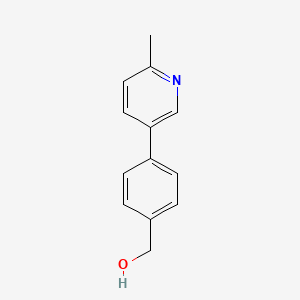
![5-chloro-3-(3-fluorophenyl)-2-[(2S,4S)-4-fluoropyrrolidin-2-yl]pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12996578.png)
